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Compound of Interest

3-Bromo-6-
Compound Name:
methoxypicolinaldehyde

cat. No.: B1278903

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and applications of 3-bromo-6-methoxy-2-pyridinecarbaldehyde. The
content is tailored for researchers, scientists, and professionals in the field of drug development
and medicinal chemistry, offering detailed data and experimental insights.

Core Properties and Data

3-bromo-6-methoxy-2-pyridinecarbaldehyde is a substituted pyridine derivative that serves as a
valuable intermediate in organic synthesis. Its unique arrangement of a bromine atom, a
methoxy group, and an aldehyde function on the pyridine scaffold makes it a versatile building
block for the construction of complex molecular architectures.

Physicochemical Properties

The key physicochemical properties of 3-bromo-6-methoxy-2-pyridinecarbaldehyde are
summarized in the table below. It is important to note that some of the data are predicted
values derived from computational models.
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Property Value Source

Molecular Formula C7HeBrNO2 [1]

Molecular Weight 216.03 g/mol [1]

Appearance Off-white to light yellow solid Generic Supplier Data
Boiling Point 253.3 £ 35.0 °C (Predicted) Generic Supplier Data
Density 1.606 + 0.06 g/cm3 (Predicted)  Generic Supplier Data
Storage Temperature 2-8°C, under inert gas Generic Supplier Data

Spectroscopic Data Analysis

While a complete set of officially published spectra for this specific molecule is not readily
available, the expected spectroscopic characteristics can be reliably predicted based on its
structure and data from analogous compounds.

H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aldehyde proton, the two aromatic protons on the pyridine ring, and the
methoxy group protons.

o Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around 6 9.8-10.2 ppm.

e Pyridine Ring Protons (2H): Two doublets in the aromatic region (o 7.0-8.5 ppm). The proton
at position 4 will likely be coupled to the proton at position 5, and vice versa.

o Methoxy Protons (-OCHs): A sharp singlet, upfield, expected around & 3.9-4.1 ppm.
13C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals.

o Aldehyde Carbonyl (C=0): The most downfield signal, typically in the 4 190-195 ppm range.
[2]

» Pyridine Ring Carbons (5C): Five signals in the aromatic region (& 110-165 ppm). The
carbon bearing the methoxy group (C6) will be significantly downfield, as will the carbon

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.sigmaaldrich.com/NL/en/product/aldrich/cds023947
https://www.sigmaaldrich.com/NL/en/product/aldrich/cds023947
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

attached to the aldehyde (C2). The carbon bonded to bromine (C3) will show a characteristic
shift.

o Methoxy Carbon (-OCHs): A signal in the upfield region, typically around & 55-60 ppm.[2]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption
bands that confirm the presence of its functional groups.

C=0 Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm™1,

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm~* and 2820 cm™1,

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm~1 region.

C-O Stretch (Methoxy): A strong band in the 1200-1250 cm~1 region.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm™1.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the
molecular ion peak due to the presence of a bromine atom (7°Br and 81Br in an approximate 1:1
ratio).

e Molecular lon (M*): Peaks are expected at m/z 215 and 217.

o Key Fragments: Fragmentation may occur through the loss of the aldehyde group (-CHO),
the methoxy group (-OCHs), or the bromine atom.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 3-bromo-6-methoxy-2-pyridinecarbaldehyde is not
prominently documented, a plausible and efficient synthetic route can be designed based on
established methodologies for similar pyridine derivatives. A common approach involves the
oxidation of the corresponding alcohol.

Proposed Synthesis Workflow

The logical flow for a laboratory-scale synthesis is outlined below.
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Caption: Proposed synthetic workflow for 3-bromo-6-methoxy-2-pyridinecarbaldehyde.

Detailed Experimental Protocol: Oxidation of 3-bromo-6-
methoxy-2-(hydroxymethyl)pyridine

This protocol is adapted from standard oxidation procedures for primary alcohols to aldehydes,
such as the synthesis of 6-bromo-3-fluoropicolinaldehyde.[3]

Materials and Reagents:

e 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine (1.0 eq)

o Dess-Martin Periodinane (DMP) (1.5 eq)

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Diatomaceous earth (Celite)

e Brine (saturated aqueous NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)

e Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:
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Dissolve 3-bromo-6-methoxy-2-(hydroxymethyl)pyridine in anhydrous DCM in a round-
bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C using an ice bath.
Add Dess-Martin Periodinane portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and continue stirring for 12-16
hours.

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting
material is consumed.

Upon completion, quench the reaction by adding saturated aqueous NaHCOs solution and
dilute with additional DCM.

Filter the mixture through a pad of Celite to remove solid byproducts. Wash the filter pad with
DCM.

Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with
saturated NaHCOs solution and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate the solvent under
reduced pressure.

Purify the resulting crude product by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield pure 3-bromo-6-methoxy-2-pyridinecarbaldehyde.

Applications in Drug Development and Medicinal
Chemistry

Halogenated pyridines are paramount in modern drug discovery, serving as versatile scaffolds
for creating novel therapeutic agents.[4] 3-bromo-6-methoxy-2-pyridinecarbaldehyde is
particularly valuable due to the presence of the bromine atom, which acts as a key reactive
handle for palladium-catalyzed cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling Reactions
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The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry,
enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in many drug
molecules.[5][6] In this context, the bromine atom of 3-bromo-6-methoxy-2-
pyridinecarbaldehyde can be readily coupled with a wide range of boronic acids or esters.

Aryl/Heteroaryl
Boronic Acid
R-B(OH)2

Pd Catalyst
(e.g., Pd(PPhs)a)

Base
(e.g., K2CO3, Na2COs)

3-bromo-6-methoxy-
2-pyridinecarbaldehyde

Suzuki-Miyaura Coupling

3-Aryl-6-methoxy-
2-pyridinecarbaldehyde
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Caption: Schematic of a Suzuki-Miyaura coupling using the target compound.

This reaction allows for the modular and efficient introduction of various aryl or heteroaryl
substituents at the 3-position of the pyridine ring. The aldehyde and methoxy groups can be
retained for subsequent chemical modifications, enabling the rapid generation of diverse
compound libraries for screening and lead optimization in drug discovery programs. This
strategic approach is crucial for developing new agents targeting a wide array of diseases, from
cancer to neurological disorders.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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